molecular formula C12H13NO2 B1386078 3-(4-methyl-1H-indol-1-yl)propanoic acid CAS No. 1094654-47-3

3-(4-methyl-1H-indol-1-yl)propanoic acid

Cat. No.: B1386078
CAS No.: 1094654-47-3
M. Wt: 203.24 g/mol
InChI Key: PASGHKFXXDYQMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methyl-1H-indol-1-yl)propanoic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry. This compound features an indole ring substituted with a methyl group at the 4-position and a propanoic acid chain at the 1-position.

Biochemical Analysis

Biochemical Properties

3-(4-methyl-1H-indol-1-yl)propanoic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in the metabolism of indole derivatives, such as cytochrome P450 enzymes . These interactions often result in the modulation of enzyme activity, leading to changes in the metabolic pathways of the cells. Additionally, this compound has been shown to bind to specific receptors, influencing cellular signaling pathways and gene expression .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to affect the expression of pro-inflammatory genes, thereby reducing inflammation in certain cell types . Moreover, this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it can inhibit the activity of certain enzymes involved in the inflammatory response, leading to a decrease in inflammation . Additionally, this compound has been shown to activate specific signaling pathways that promote apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged anti-inflammatory and anticancer activities . Its stability and efficacy may decrease over time, necessitating careful consideration of storage and handling conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and inducing apoptosis in cancer cells . At higher doses, it can cause toxic or adverse effects, including liver toxicity and gastrointestinal disturbances . Therefore, it is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the metabolism of indole derivatives . This compound interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation . The metabolic pathways of this compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biological effects. The localization and accumulation of this compound can influence its activity and function within the cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methyl-1H-indol-1-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where hydrazines react with ketones or aldehydes in the presence of an acid catalyst to form indoles . For instance, the reaction of 4-methylphenylhydrazine with an appropriate aldehyde or ketone under acidic conditions can yield the desired indole derivative.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions typically include the use of acetic acid or hydrochloric acid as catalysts and refluxing the reaction mixture to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

3-(4-methyl-1H-indol-1-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindoles, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

3-(4-methyl-1H-indol-1-yl)propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-methyl-1H-indol-1-yl)propanoic acid involves its interaction with various molecular targets. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. For example, they can act as inhibitors of enzymes involved in cancer cell proliferation or as agonists/antagonists of neurotransmitter receptors . The specific pathways and targets depend on the structural modifications of the indole ring and the attached functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methyl-1H-indol-1-yl)propanoic acid is unique due to the presence of the methyl group at the 4-position, which can influence its biological activity and chemical reactivity. This structural modification can enhance its binding affinity to certain molecular targets and alter its pharmacokinetic properties compared to other indole derivatives .

Properties

IUPAC Name

3-(4-methylindol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-9-3-2-4-11-10(9)5-7-13(11)8-6-12(14)15/h2-5,7H,6,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASGHKFXXDYQMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CN(C2=CC=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-methyl-1H-indol-1-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(4-methyl-1H-indol-1-yl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(4-methyl-1H-indol-1-yl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(4-methyl-1H-indol-1-yl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(4-methyl-1H-indol-1-yl)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(4-methyl-1H-indol-1-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.